molecular formula C15H15NO2 B3027545 Phenethyl anthranilate CAS No. 133-18-6

Phenethyl anthranilate

Cat. No.: B3027545
CAS No.: 133-18-6
M. Wt: 241.28 g/mol
InChI Key: PXWNBAGCFUDYBE-UHFFFAOYSA-N
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Description

Phenethyl anthranilate, also known as 2-phenylethyl anthranilate, is an organic compound with the molecular formula C15H15NO2. It is an ester formed from anthranilic acid and phenethyl alcohol. This compound is known for its pleasant grape-like odor and is used in various applications, including perfumery and flavoring.

Mechanism of Action

Target of Action

Phenethyl anthranilate primarily targets the enzyme Anthranilate Phosphoribosyltransferase (AnPRT) . This enzyme catalyzes the second reaction in the biosynthesis of tryptophan from chorismate in microorganisms and plants . The enzyme is homodimeric with the active site located in the hinge region between two domains .

Mode of Action

This compound interacts with its target, AnPRT, by binding to the enzyme’s active site . The substrate 5-phospho-D-ribose 1-diphosphate (PRPP) binds to the C-terminal domain and coordinates to Mg2+, in a site completed by two flexible loops . The binding of the second substrate, anthranilate, is more complex, featuring multiple binding sites along an anthranilate channel . This multi-modal binding is consistent with the substrate inhibition observed at high concentrations of anthranilate .

Biochemical Pathways

This compound affects the tryptophan biosynthesis pathway . Specifically, it influences the second committed step in this pathway, where a phosphoribosyl group is transferred from 5-phospho-D-ribose 1-diphosphate (PRPP) to anthranilate, forming N-(5-phosphoribosyl)-anthranilate (PRA) . This pathway operates in plants and microorganisms .

Pharmacokinetics

This compound is a colorless solid with an odor of grape and orange . It is insoluble in water . It forms salts readily with acids and hydrolyzes under alkaline pH conditions . .

Result of Action

The result of this compound’s action on AnPRT is the formation of N-(5-phosphoribosyl)-anthranilate (PRA), a key intermediate in the biosynthesis of tryptophan . This can have downstream effects on the production of tryptophan and related compounds in the organism.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is known to hydrolyze under alkaline pH conditions . Moreover, it is recommended to store this material in a refrigerator , indicating that temperature can affect its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenethyl anthranilate can be synthesized through the esterification of anthranilic acid with phenethyl alcohol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods: In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.

Types of Reactions:

    Hydrolysis: this compound undergoes hydrolysis in the presence of strong acids or bases, breaking down into anthranilic acid and phenethyl alcohol.

    Oxidation: The phenethyl group can be oxidized to form phenylacetic acid derivatives.

    Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed:

    Hydrolysis: Anthranilic acid and phenethyl alcohol.

    Oxidation: Phenylacetic acid derivatives.

    Substitution: Nitro or halogenated derivatives of this compound.

Scientific Research Applications

Phenethyl anthranilate has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the fragrance and flavor industry due to its pleasant odor and stability.

Comparison with Similar Compounds

Phenethyl anthranilate can be compared with other esters of anthranilic acid, such as methyl anthranilate and ethyl anthranilate. While all these compounds share a common anthranilic acid moiety, their unique alcohol components confer distinct properties:

    Methyl Anthranilate: Known for its fruity, grape-like odor, commonly used in flavoring and perfumery.

    Ethyl Anthranilate: Has a sweet, floral scent and is also used in fragrances and flavorings.

This compound stands out due to its phenethyl group, which provides a more complex and nuanced aroma compared to its simpler counterparts.

Properties

IUPAC Name

2-phenylethyl 2-aminobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H15NO2/c16-14-9-5-4-8-13(14)15(17)18-11-10-12-6-2-1-3-7-12/h1-9H,10-11,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
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InChI Key

PXWNBAGCFUDYBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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Canonical SMILES

C1=CC=C(C=C1)CCOC(=O)C2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
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Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name PHENETHYL ANTHRANILATE
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DSSTOX Substance ID

DTXSID5025861
Record name Phenethyl anthranilate
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Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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Physical Description

Phenethyl anthranilate is a colorless solid with an odor of grape and orange. Insoluble in water. (NTP, 1992), Solid, Fused, colourless to pale yellow-amber crystaline mass; Neroli, grape undertone
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
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Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name 2-Phenylethyl 2-aminobenzoate
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Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name Phenylethyl anthranilate
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Solubility

Insoluble (<1 mg/ml at 68.0 °F) (NTP, 1992), Insoluble in water, Soluble (in ethanol)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
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Density

1.14 at 77 °F (NTP, 1992) - Denser than water; will sink
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
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CAS No.

133-18-6
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Record name Phenylethyl anthranilate
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Melting Point

42 °C
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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